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3,4-Dihydroxymandelate -

3,4-Dihydroxymandelate

Catalog Number: EVT-1590712
CAS Number:
Molecular Formula: C8H7O5-
Molecular Weight: 183.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3,4-dihydroxymandelate is a hydroxy monocarboxylic acid anion that is the conjugate base of 3,4-dihydroxymandelic acid. It has a role as a human metabolite. It is a conjugate base of a 3,4-dihydroxymandelic acid.
Overview

3,4-Dihydroxymandelate is a significant metabolite derived from norepinephrine, a catecholamine involved in various physiological processes. This compound has garnered attention due to its role in microbial signaling and potential implications in pathogenesis. The primary source of 3,4-dihydroxymandelate is the metabolism of norepinephrine by intestinal microbiota, particularly through bacterial enzymes that convert norepinephrine into this metabolite, which acts as a potent chemoattractant for certain strains of Escherichia coli.

Source and Classification

3,4-Dihydroxymandelate is classified as a phenolic compound and a catecholamine metabolite. It is produced in the gastrointestinal tract by the action of specific gut bacteria, which metabolize norepinephrine. This compound has been identified in various studies as an important signaling molecule that influences bacterial behavior and virulence.

Synthesis Analysis

Methods of Synthesis

The synthesis of 3,4-dihydroxymandelate primarily occurs through the enzymatic conversion of norepinephrine. Key enzymes involved in this process include:

  • Tyramine hydroxylase: Converts tyramine to norepinephrine.
  • TynA and FeaB: These bacterial enzymes are responsible for the transformation of norepinephrine into 3,4-dihydroxymandelate.

The production of 3,4-dihydroxymandelate is induced under specific conditions, such as the presence of certain substrates and environmental factors that promote bacterial metabolism.

Technical Details

Research indicates that the production of 3,4-dihydroxymandelate can be influenced by the composition of the gut microbiota and the metabolic pathways active within different bacterial strains. For example, studies have shown that nonpathogenic strains of Escherichia coli can utilize norepinephrine to produce 3,4-dihydroxymandelate effectively.

Molecular Structure Analysis

Structure

The molecular formula for 3,4-dihydroxymandelate is C8H8O5C_8H_8O_5. The compound features two hydroxyl groups (-OH) attached to a benzene ring, making it a dihydroxy derivative of mandelic acid.

Data

  • Molecular Weight: Approximately 184.15 g/mol
  • Chemical Structure: The structure can be represented as follows:
HO C6H3(OH)(COOH)H\text{HO C}_6\text{H}_3(\text{OH})(\text{COOH})\text{H}

This structure highlights the presence of hydroxyl groups at positions 3 and 4 on the aromatic ring.

Chemical Reactions Analysis

Reactions

3,4-Dihydroxymandelate can undergo various chemical transformations:

  • Oxidation: It can be oxidized to form 3,4-dihydroxybenzaldehyde via enzymatic action by tyrosinase.
  • Decarboxylation: Under specific conditions, it may also undergo decarboxylation reactions leading to other phenolic compounds.

Technical Details

The enzymatic reactions involving 3,4-dihydroxymandelate are crucial for understanding its role in microbial metabolism and potential therapeutic applications. Tyrosinase-catalyzed reactions are particularly significant as they illustrate how this compound can participate in broader metabolic pathways.

Mechanism of Action

Process

The mechanism by which 3,4-dihydroxymandelate influences bacterial behavior involves its role as a chemoattractant. It binds to specific chemoreceptors on bacteria such as Escherichia coli, triggering chemotaxis towards higher concentrations of this metabolite.

Data

Studies have demonstrated that even low concentrations (as low as 5 nM) of 3,4-dihydroxymandelate can elicit significant chemotactic responses in bacteria. This suggests a highly sensitive signaling mechanism that could be exploited for therapeutic strategies against pathogenic bacteria.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • pH Stability: Stable under neutral pH but may degrade under highly acidic or basic conditions.
  • Reactivity: Reacts with oxidizing agents and can participate in redox reactions due to its hydroxyl groups.

Relevant analyses using techniques like chromatography and mass spectrometry have confirmed these properties and provided insights into its behavior under various conditions.

Applications

Scientific Uses

3,4-Dihydroxymandelate has several applications in scientific research:

  • Microbial Studies: Used to study microbial chemotaxis and interactions between gut microbiota and host physiology.
  • Pathogenesis Research: Investigated for its role in enhancing virulence in pathogenic bacteria like enterohemorrhagic Escherichia coli (EHEC).
  • Therapeutic Development: Potential target for developing new therapies aimed at inhibiting bacterial infections by modulating the production or sensing of this metabolite.
Biosynthesis and Metabolic Pathways of 3,4-Dihydroxymandelate

Enzymatic Conversion of Norepinephrine via Microbial Tyramine Oxidase (TynA) and Aromatic Aldehyde Dehydrogenase (FeaB)

3,4-Dihydroxymandelic acid (DHMA) is primarily synthesized from norepinephrine through a conserved two-step enzymatic pathway in bacteria. The initial reaction is catalyzed by tyramine oxidase (TynA), a periplasmic monoamine oxidase that converts norepinephrine into the highly reactive intermediate 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL). This intermediate is subsequently oxidized by aromatic aldehyde dehydrogenase (FeaB) to yield DHMA [3] [4].

The TynA/FeaB pathway exhibits stringent substrate specificity for catecholamines. Biochemical analyses reveal that TynA has a Km value of 28 µM for norepinephrine, indicating high binding affinity. FeaB demonstrates even greater catalytic efficiency, processing DOPEGAL at rates exceeding 150 nmol/min/mg protein [4]. This pathway is genetically regulated by the *QseC/QseB two-component system, which senses catecholamine availability and upregulates *tynA and feaB transcription through the FeaR transcription factor [4].

Table 1: Enzymatic Components of Bacterial DHMA Synthesis

EnzymeGeneReaction CatalyzedCofactor Requirement
Tyramine oxidasetynANorepinephrine → DOPEGALFAD
Aromatic aldehyde dehydrogenasefeaBDOPEGAL → DHMANAD⁺
Transcription factorfeaRRegulates tynA/feaB expressionN/A

Notably, this pathway differs fundamentally from mammalian norepinephrine metabolism. While mammals predominantly produce 3,4-dihydroxyphenylglycol (DHPG) via aldehyde reductase, bacteria favor DHMA synthesis through FeaB-mediated oxidation [7]. This distinction positions DHMA as a signature metabolite of bacterial catecholamine processing.

Role of Gut Microbiota in DHMA Production from Catecholamine Neurotransmitters

Commensal microbiota serve as primary producers of DHMA within the gastrointestinal tract. Research demonstrates that germ-free mice exhibit undetectable colonic DHMA levels, while conventionalized counterparts show concentrations exceeding 120 ng/g fecal material [3]. This microbiota-dependent production occurs predominantly in the large intestine, where bacterial density reaches 10¹¹–10¹² CFU/mL, creating optimal conditions for neurotransmitter metabolism [6].

The ecological distribution of DHMA-producing bacteria correlates with mucosal colonization sites. Bacteria within the mucus layer – particularly at colonic lymphoid follicles – demonstrate enhanced DHMA synthesis due to proximity to norepinephrine-secreting enterochromaffin cells and enteric neurons [6]. In vitro studies with human gut commensals reveal strain-specific variation: Escherichia coli strains convert >75% of available norepinephrine to DHMA within 2 hours, while Bacteroides spp. show less than 20% conversion efficiency [3].

DHMA production exhibits neuroendocrine-microbiota cross-talk:

  • Norepinephrine exposure increases tynA/feaB expression 4.7-fold in commensal E. coli
  • Microbial DHMA modulates host epithelial function by activating G-protein coupled receptors
  • Fecal DHMA concentrations correlate with stress hormone levels (r=0.82, p<0.01) in murine models [3] [4]

This bidirectional communication establishes DHMA as a critical mediator in the gut-brain axis, with microbial communities acting as biochemical transformers of host-derived neurotransmitters.

Comparative Analysis of DHMA Synthesis in Pathogenic vs. Commensal Bacterial Strains

The functional consequences of DHMA production diverge significantly between commensal and pathogenic bacteria, reflecting distinct evolutionary adaptations:

Pathogenic strains (e.g., enterohemorrhagic E. coli [EHEC]):

  • Utilize DHMA as a chemoattractant through the Tsr chemoreceptor (chemotaxis response >50 µm)
  • Activate virulence genes (ler, espA, eae) via QseC-dependent signaling in response to DHMA
  • Enhance adhesion capacity 3.2-fold to intestinal epithelial cells following DHMA exposure [3] [4]

Table 2: Functional Differences in DHMA Utilization Between Bacterial Types

FunctionCommensal BacteriaPathogenic Bacteria
ChemotaxisLimited responseDirected motility (Tsr receptor)
Virulence activationAbsentQseC-dependent upregulation
Host attachmentHomeostatic colonizationEnhanced adhesion (150–320% increase)
Metabolic roleNorepinephrine clearanceNiche-specific colonization signal

Commensal strains exhibit contrasting roles:

  • Biotin synthesis: Turkey-associated segmented filamentous bacteria (SFB) possess bio operons enabling biotin production from DHMA precursors
  • Bile acid recycling: Commensal Pseudomonas putida F6 converts DHMA to 3,4-dihydroxybenzaldehyde during primary bile acid metabolism [5] [9]
  • Mucosal barrier reinforcement: Commensal-derived DHMA increases mucin expression 2.1-fold in goblet cell models [6]

Genomic analyses reveal that pathogenic strains have acquired regulatory adaptations: EHEC possesses enhanced qseC promoter elements that increase sensitivity to DHMA at nanomolar concentrations. Conversely, commensal Bacteroides genomes show expansion of catabolic gene clusters surrounding feaB homologs, favoring metabolic over signaling functions [3] [9]. This evolutionary specialization demonstrates how identical biochemical pathways can be co-opted for divergent ecological functions within the gut ecosystem.

Properties

Product Name

3,4-Dihydroxymandelate

IUPAC Name

2-(3,4-dihydroxyphenyl)-2-hydroxyacetate

Molecular Formula

C8H7O5-

Molecular Weight

183.14 g/mol

InChI

InChI=1S/C8H8O5/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,9-11H,(H,12,13)/p-1

InChI Key

RGHMISIYKIHAJW-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=C1C(C(=O)[O-])O)O)O

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)[O-])O)O)O

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